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Compound of Interest

Compound Name: Glycinamide ribonucleotide

Cat. No.: B131140

Glycinamide Ribonucleotide: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of
purine nucleotides, fundamental building blocks of DNA and RNA. Its position in this essential
metabolic pathway makes the enzymes involved in its synthesis and transformation attractive
targets for therapeutic intervention, particularly in oncology and infectious diseases. This
technical guide provides an in-depth overview of the structure, chemical properties, and
relevant experimental methodologies associated with GAR, tailored for professionals in the
field of biochemical research and drug development.

Structure and Chemical Properties

Glycinamide ribonucleotide is composed of a glycine amide linked to the C1 position of a
ribose-5-phosphate moiety. This structure is key to its role as a precursor in the purine ring
assembly.

Chemical Structure
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IUPAC Name: [(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-ylJmethyl
dihydrogen phosphate

Canonical SMILES: C(C1C(C(C(O1)NC(=0)CN)O)O)OP(=0)(0)O
InChl Key: OBQMLSFOUZUIOB-SHUUEZRQSA-N

Physicochemical and Chemical Properties

A summary of the key quantitative data for glycinamide ribonucleotide is presented in Table
1. This data is crucial for understanding its behavior in biological systems and for the design of
experiments and potential inhibitors.
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Property Value Source

Molecular Formula C7H15N20sP PubChem
Molecular Weight 286.18 g/mol PubChem
CAS Number 10074-18-7 PubChem

) Colorless, syrupy liquid
Physical State ] (Ngu et al., 2022)
(isolated form)

Water Solubility (predicted) 14.6 g/L FooDB
logP (predicted) -2.4 FooDB
pKa (Strongest Acidic,
) 1.23 FooDB
predicted)
pKa (Strongest Basic,
_ 8.14 FooDB
predicted)
While specific experimental
stability data for GAR is
limited, ribonucleotides are
generally susceptible to
hydrolysis, especially at
elevated temperatures and )
. (Oivanen et al., 1998; Levy &
Stability non-neutral pH. The

_ _ Miller, 1998)
phosphodiester bond is most

stable around pH 4-5. The
stability of the nucleobases
themselves is also a factor,
with cytosine being particularly
labile.

Biological Significance: Role in De Novo Purine
Biosynthesis

Glycinamide ribonucleotide is the second intermediate in the ten-step de novo purine
biosynthesis pathway, which constructs the purine ring from simpler precursors. The pathway
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begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate
(IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate
(GMP).

The formation and subsequent transformation of GAR are critical steps in this pathway:

» Formation of GAR: Glycinamide ribonucleotide synthetase (GARS), also known as PurD,
catalyzes the ATP-dependent condensation of phosphoribosylamine (PRA) and glycine to
form GAR, ADP, and inorganic phosphate (Pi).[1]

o Formylation of GAR: Glycinamide ribonucleotide transformylase (GART), or PurN, then
catalyzes the formylation of the amino group of the glycine moiety of GAR, using 10-
formyltetrahydrofolate as the formyl donor, to produce formylglycinamide ribonucleotide
(FGAR) and tetrahydrofolate.

The central role of these reactions in purine synthesis makes the enzymes GARS and GART
significant targets for drug development.

Experimental Protocols
Chemical Synthesis of B-Glycinamide Ribonucleotide

The following is a consolidated protocol for the stereoselective synthesis of -GAR, adapted
from published procedures. This multi-step synthesis starts from D-ribose and involves the
formation of a ribofuranosyl azide intermediate, followed by coupling with protected glycine and
subsequent phosphorylation and deprotection steps.

Materials: D-ribose, acetic anhydride, pyridine, trimethylsilyl azide (TMSN3), tin(1V) chloride
(SnCla), palladium on carbon (Pd/C), Cbz-glycine, dicyclohexylcarbodiimide (DCC), 4-
dimethylaminopyridine (DMAP), sodium methoxide (NaOMe) in methanol, dibenzyl N,N-
diisopropylphosphoramidite, tetrazole, hydrogen peroxide (H202), methanol (MeOH),
dichloromethane (DCM), ethyl acetate (EtOAc), hexanes, silica gel for column chromatography.

Procedure:

o Protection of D-ribose: Acetylation of D-ribose is performed to protect the hydroxyl groups.
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» Formation of Ribofuranosyl Azide: The protected ribose is converted to a 3-ribofuranosyl
azide using TMSNs and a Lewis acid catalyst like SnCla.

» Reduction of Azide: The azide is reduced to the corresponding amine via hydrogenation
using a Pd/C catalyst.

e Coupling with Cbz-Glycine: The resulting amine is coupled with N-benzyloxycarbonyl (Cbz)-
protected glycine using DCC and DMAP as coupling agents.

« Purification: The product is purified by silica gel column chromatography using a gradient of
ethyl acetate in hexanes.

o Deprotection of Acetate: The acetyl protecting group at the 5'-position is removed using
sodium methoxide in methanol.

e Phosphorylation: The 5'-hydroxyl group is phosphorylated using dibenzyl N,N-
diisopropylphosphoramidite and tetrazole, followed by oxidation with hydrogen peroxide.

o Final Deprotection: All remaining protecting groups (Cbz, benzylidene, and benzyl) are
removed by catalytic hydrogenation over Pd/C to yield B-GAR.

Purification of Final Product: The final product is purified by filtration and lyophilization.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural
elucidation of GAR.

Sample Preparation:

o Dissolve the purified GAR sample (typically 1-5 mg) in a suitable deuterated solvent, such as
deuterium oxide (D20).

e The concentration should be optimized for the specific instrument and experiment but is
generally in the range of 5-20 mM.

e Transfer the solution to a standard 5 mm NMR tube.
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Instrumentation and Parameters:

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

e 'H NMR:
o Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
o Solvent Suppression: If residual H20 signal is present, use a presaturation sequence.
o Temperature: 298 K.
e 13C NMR:
o Pulse Sequence: A proton-decoupled 13C experiment (e.g., 'zgpg30").
e 3P NMR:
o Pulse Sequence: A proton-decoupled 3P experiment.
Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired free
induction decays (FIDs).

o Chemical shifts are typically referenced to an internal standard or to the residual solvent
signal.

X-ray Crystallography of Glycinamide Ribonucleotide
Synthetase (GARS)

Determining the crystal structure of GARS, the enzyme that synthesizes GAR, provides
invaluable insights into its mechanism and aids in structure-based drug design.

Protein Expression and Purification:
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e The gene encoding GARS is typically cloned into an expression vector (e.g., pET vector)
with a purification tag (e.g., His-tag).

e The protein is overexpressed in a suitable host, such as E. coli.

 Purification is achieved through a series of chromatography steps, often starting with affinity
chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or
size-exclusion chromatography to achieve high purity.

Crystallization:
¢ Method: The hanging-drop vapor diffusion method is commonly used.[2]
e Conditions:

o Protein Concentration: A high protein concentration is required, typically in the range of 10-
30 mg/mL.[2]

o Crystallization Solution: A screening process is used to identify the optimal crystallization
conditions. A successful condition for E. coli GARS involved a reservoir solution containing
polyethylene glycol (PEG) and a specific salt at a defined pH.

o Temperature: Crystals are typically grown at a constant temperature, for example, 296 K.

[2]
Data Collection and Structure Refinement:
o X-ray Source: A synchrotron source is often used to obtain high-resolution diffraction data.

o Data Collection: Crystals are cryo-cooled in liquid nitrogen to minimize radiation damage
during data collection. Diffraction data is collected over a range of crystal orientations.

o Data Processing: The diffraction images are processed to determine the unit cell parameters,
space group, and reflection intensities.

e Structure Solution: The phase problem is solved using methods such as molecular
replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or
SAD with selenomethionine-labeled protein).
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e Model Building and Refinement: An initial atomic model is built into the electron density map
and then refined using crystallographic refinement software to improve the fit to the
experimental data and to ensure good stereochemistry.

Visualizations
De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway,
highlighting the formation and consumption of glycinamide ribonucleotide.
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Caption: Initial steps of the de novo purine biosynthesis pathway.

Experimental Workflow for GARS Crystallography

The following diagram outlines a typical workflow for determining the crystal structure of
glycinamide ribonucleotide synthetase.
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Caption: Workflow for GARS X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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